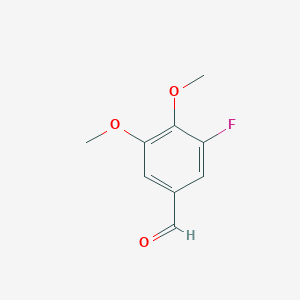

3-Fluoro-4,5-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSZQLJNRHQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345292 | |

| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71924-61-3 | |

| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde

CAS Number: 71924-61-3

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling procedures, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzaldehyde with the molecular formula C₉H₉FO₃. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties that make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.

| Property | Value |

| CAS Number | 71924-61-3 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Spectroscopic Data

Expected Spectroscopic Highlights:

-

¹H NMR: Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons, and methoxy group protons (around 3.9-4.0 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-F stretching, and C-O stretching of the methoxy groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions and synthesis of similar compounds. A potential synthetic pathway could involve the formylation of 1-fluoro-2,3-dimethoxybenzene.

Below is a generalized experimental workflow for such a synthesis.

Caption: Generalized Synthetic Workflow.

Detailed Methodologies (Hypothetical based on similar syntheses):

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

1-Fluoro-2,3-dimethoxybenzene (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM.

-

Extraction and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy groups can also be important for receptor binding. While specific applications of this compound are not extensively documented in the provided results, its structural motifs suggest its potential as a precursor for various classes of bioactive molecules.

Caption: Potential Drug Discovery Pathways.

Potential Synthetic Applications:

-

Synthesis of Chalcones and Flavonoids: The aldehyde functionality can undergo Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids. These classes of compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

-

Formation of Schiff Bases and Amines: Reaction with primary amines can yield Schiff bases, which can be further reduced to secondary amines. These nitrogen-containing compounds are prevalent in many drug molecules.

-

Wittig Reaction: The aldehyde can be converted to an alkene using the Wittig reaction, providing a route to stilbene derivatives and other compounds with potential therapeutic applications.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

An In-depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde

For researchers, scientists, and professionals in drug development, 3-Fluoro-4,5-dimethoxybenzaldehyde is a significant chemical intermediate. Its unique structure, featuring a fluorine atom and two methoxy groups on a benzaldehyde core, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, properties that are highly desirable in the development of new therapeutic agents.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 184.17 g/mol | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| CAS Number | 71924-61-3 | [1] |

| Purity | 95% | [1] |

| MDL Number | MFCD12756549 | [1] |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the introduction of a fluorine atom to a suitably substituted benzene ring, followed by methoxylation and formylation. The formyl group can be introduced through various methods, such as the Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

A plausible, though not explicitly documented, workflow for the synthesis of this compound is depicted below. This workflow is based on common organic synthesis reactions for similar substituted benzaldehydes.

References

A Technical Guide to the Physical Properties of 3-Fluoro-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet in-depth overview of the known physical properties of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. Due to its utility in the development of complex molecules, particularly in pharmaceutical and fine chemical research, a clear understanding of its physical characteristics is essential. This guide summarizes its core properties and outlines standard experimental protocols for their determination.

Core Physical and Chemical Properties

Quantitative data for this compound is summarized below. While key identifiers are well-established, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 71924-61-3 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | N/A |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | Data not available (Likely a solid) | N/A |

| Melting Point | Data not available | [1][2] |

| Boiling Point | Data not available | [1][2] |

| Density | Data not available | [1][2] |

| Solubility | Data not available | N/A |

Experimental Protocols for Physical Property Determination

Where specific experimental data for this compound is unavailable, the following standard methodologies are employed for the characterization of crystalline organic solids.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[3]

Protocol: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[4][5] The tube's bottom end is sealed.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] The assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil).

-

Digital Apparatus (e.g., Mel-Temp): The capillary is inserted into the heating block of the apparatus.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, a preliminary, rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

For thermally stable liquids, the boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure.[6][7]

Protocol: Micro Scale (Capillary Inversion Method)

-

Sample Preparation: A small fusion or test tube is filled with 0.2-0.5 mL of the liquid sample. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[7][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[8]

-

Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]

-

Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] This temperature corresponds to the point where the external pressure overcomes the vapor pressure of the substance.

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.[6]

Density Determination

The density of a solid is its mass per unit volume. For crystalline solids, this can be determined experimentally or calculated from crystallographic data.

Protocol: Archimedes' Principle (Buoyancy Method)

This method is suitable for non-porous single crystals or solids that are insoluble in the displacement liquid (e.g., water or a non-reactive organic solvent).[9][10]

-

Mass in Air: The mass of the solid sample is accurately measured using an analytical balance (m_air).[10]

-

Mass in Liquid: The sample is then submerged in a liquid of known density (ρ_liquid) and its apparent mass is measured (m_liquid). This is often done by suspending the solid from a hook attached to the balance.[9]

-

Calculation: The volume of the solid (V_solid) is calculated from the mass of the displaced liquid:

-

V_solid = (m_air - m_liquid) / ρ_liquid

-

-

Density Calculation: The density of the solid (ρ_solid) is then calculated:

-

ρ_solid = m_air / V_solid

-

Protocol: X-ray Crystallography (Theoretical Density)

If a single crystal of the compound can be grown and analyzed by X-ray diffraction, its theoretical density can be calculated with high precision.[11][12]

-

Unit Cell Determination: X-ray diffraction analysis determines the crystal system, space group, and precise dimensions of the unit cell (volume, V).

-

Unit Cell Content: The analysis also reveals the number of molecules per unit cell (Z).

-

Calculation: The theoretical density (ρ) is calculated using the formula:

Visualized Workflow

The following diagram illustrates a standard workflow for the comprehensive determination of the physical properties of a novel or uncharacterized chemical compound like this compound.

Caption: General workflow for determining the physical properties of a chemical compound.

References

- 1. This compound | 71924-61-3 [chemicalbook.com]

- 2. This compound - CAS:71924-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Density of a Unit Cell: Formula, Calculation & Examples [vedantu.com]

- 13. m.youtube.com [m.youtube.com]

Technical Guide: Physicochemical Properties of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Physicochemical Data

The following table summarizes the available physical and chemical data for 3-Fluoro-4,5-dimethoxybenzaldehyde and a selection of structurally similar benzaldehyde derivatives. This comparative approach allows for an estimation of the target compound's properties based on the influence of its functional groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 71924-61-3 | C₉H₉FO₃ | 184.16 | Not Available |

| 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | C₉H₉FO₃ | 184.17 | 98 - 101[1] |

| 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 | C₈H₇FO₂ | 154.14 | 34 - 35[2] |

| 3-Chloro-4,5-dimethoxybenzaldehyde | Not Available | C₉H₉ClO₃ | 200.62 | Not Available |

| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.17 | 40 - 43 |

| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 79418-78-3 | C₈H₇FO₃ | 170.14 | Not Available |

Experimental Protocols

The determination of a compound's melting point is a fundamental experimental procedure in chemistry, crucial for identification and purity assessment. A standard and widely accepted methodology for this determination is outlined below.

Protocol: Melting Point Determination by Capillary Method

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Sample of the compound

Procedure:

-

Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Logical Workflow for Compound Characterization

The process of characterizing a novel or uncharacterized compound like this compound follows a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.

Signaling Pathway Analysis (Hypothetical)

Given the structural motifs present in this compound, it could potentially interact with various biological pathways. For instance, many benzaldehyde derivatives are investigated for their roles as enzyme inhibitors or receptor modulators. If this compound were found to inhibit a specific kinase, a diagram illustrating its point of intervention in a signaling cascade could be constructed as follows.

Conclusion

While a definitive melting point for this compound remains to be experimentally determined and published, the data from structurally related compounds provide a valuable framework for estimating its physicochemical properties. The experimental protocols and logical workflows presented here offer a standardized approach for the characterization of this and other novel chemical entities. Further research is warranted to fully elucidate the physical and biological properties of this compound.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the boiling point of 3-Fluoro-4,5-dimethoxybenzaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes data for structurally related compounds to offer a comparative context. Furthermore, it outlines standard experimental protocols for the determination of boiling points for high-boiling organic compounds.

Executive Summary

Physicochemical Data

The direct experimental boiling point for this compound has not been found in a review of scientific literature. However, the boiling points of benzaldehyde and its substituted derivatives can provide an indication of the expected range. The presence of methoxy groups tends to increase the boiling point due to increased molecular weight and polarity, while the effect of a fluoro group is less pronounced.

Table 1: Boiling Points of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (atm) |

| Benzaldehyde | C₇H₆O | 106.12 | 178.1[1] | 1 |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 281 | 1 |

| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 93 | 0.006 |

| This compound | C₉H₉FO₃ | 184.16 | Not available | N/A |

Note: The boiling point for 4-Fluoro-3-methoxybenzaldehyde is provided at reduced pressure, suggesting that this compound would also likely require vacuum distillation to prevent decomposition at high temperatures.

Experimental Protocols for Boiling Point Determination

The determination of the boiling point of a high-boiling liquid like this compound can be performed using several established methods.[2] The choice of method often depends on the quantity of the substance available.

Distillation Method

This method is suitable when a sufficient quantity of the compound (typically >5 mL) is available.[2] It also serves as a purification step.

Methodology:

-

Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Place the sample (e.g., 5-10 mL of this compound) and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask leading to the condenser.

-

Begin heating the distilling flask gently.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

If the compound is suspected to have a high boiling point, the distillation should be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. The observed boiling point will be lower than the boiling point at atmospheric pressure.

Capillary Method (Thiele Tube)

This micro-scale method is ideal when only a small amount of the substance is available (less than 0.5 mL).[3]

Methodology:

-

Seal one end of a capillary tube using a flame.

-

Attach a small test tube containing about 0.2-0.3 mL of the sample to a thermometer.

-

Place the sealed capillary tube (sealed end up) into the sample.

-

Immerse the thermometer and the attached sample tube into a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for the experimental determination of the boiling point of a compound like this compound.

Caption: Logical workflow for selecting and performing a boiling point determination experiment.

Conclusion

While the exact boiling point of this compound is not documented in readily available scientific literature, it can be experimentally determined using standard laboratory techniques such as distillation or the capillary method. Based on the boiling points of structurally similar compounds, it is anticipated that this compound will have a relatively high boiling point, and purification by distillation may require reduced pressure to prevent thermal degradation. The protocols and workflow provided in this guide offer a comprehensive approach for researchers to accurately determine this important physicochemical property.

References

Technical Guide: Solubility Profile of 3-Fluoro-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility information for structurally related compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound using established gravimetric and UV/Vis spectroscopic methods. These protocols are intended to empower researchers to generate precise solubility data essential for reaction optimization, formulation development, and quality control. The guide also includes a schematic representation of a typical synthetic pathway involving substituted benzaldehydes to illustrate its application in drug discovery.

Introduction

This compound is a substituted aromatic aldehyde of growing interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of various bioactive molecules and functional materials.[2][3] The solubility of this compound in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products.

Currently, there is a notable absence of published quantitative solubility data (e.g., in g/L or mol/L) for this compound. This guide aims to bridge this knowledge gap by providing qualitative solubility insights based on analogous compounds and by presenting robust experimental methodologies for its quantitative determination.

Qualitative Solubility of Structurally Related Compounds

In the absence of specific data for this compound, the solubility behavior of structurally similar dimethoxybenzaldehyde and fluorinated benzaldehyde derivatives can provide valuable preliminary insights. The following table summarizes available qualitative solubility information for these related compounds. It is important to note that these are estimations and experimental verification for this compound is strongly recommended.

| Compound Name | Solvent | Qualitative Solubility |

| 3,4-Dimethoxybenzaldehyde | Alcohol | Freely Soluble |

| Diethyl Ether | Freely Soluble | |

| Water | Slightly Soluble (hot) | |

| 2,5-Dimethoxybenzaldehyde | General | A benzaldehyde derivative[4] |

| 2,4-Dimethoxybenzaldehyde | General | A benzaldehyde derivative[5] |

| Fluorobenzaldehydes (general) | General | Used as synthetic intermediates[6] |

This table is compiled from various sources providing general descriptions of solubility for related compounds and does not represent experimentally determined values for this compound.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[7][8][9][10] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

-

This compound

-

Selected solvent(s) of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the withdrawn solution using a syringe filter to remove any remaining undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Record the exact volume and weight of the solution transferred.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution (L)

-

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive and accurate method for determining the concentration of a solute that has a chromophore, which is applicable to benzaldehyde derivatives.[11][12][13] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

-

This compound

-

Selected solvent(s) of interest (must be transparent in the UV/Vis range of interest)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV/Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, carefully withdraw and filter a sample of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Application in Synthesis: An Experimental Workflow

Substituted benzaldehydes, such as this compound, are valuable precursors in the synthesis of a wide range of biologically active compounds.[1][14][15][16][17][18] The following diagram illustrates a generalized synthetic pathway where a substituted benzaldehyde is used to synthesize a chalcone, a class of compounds known for their diverse pharmacological activities.

References

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Fluoro-4,5-dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Fluoro-4,5-dimethoxybenzaldehyde. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside experimental data for structurally analogous compounds to serve as a valuable reference for researchers. Detailed, standardized experimental protocols for each spectroscopic technique are also included.

Spectroscopic Data Summary

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.0608 |

| [M+Na]⁺ | 207.0428 |

| [M+K]⁺ | 223.0167 |

| [M+NH₄]⁺ | 202.0874 |

| [M-H]⁻ | 183.0463 |

| [M+HCOO]⁻ | 229.0518 |

| [M+CH₃COO]⁻ | 243.0674 |

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The table below compares the ¹H NMR data of related benzaldehyde derivatives. The expected spectrum for this compound would likely show signals for an aldehyde proton, two aromatic protons, and two methoxy groups.

| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons (m) | Methoxy Protons (s) | Solvent |

| 3-Fluoro-4-methoxybenzaldehyde | ~9.8 ppm | ~7.0-7.7 ppm | ~3.9 ppm (3H) | CDCl₃ |

| 3,5-Dimethoxybenzaldehyde | 9.86 ppm | 6.72-6.99 ppm (3H) | 3.82 ppm (6H) | CDCl₃ |

| Benzaldehyde | ~10.0 ppm | ~7.5-7.9 ppm (5H) | - | CDCl₃ |

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum is used to determine the types of carbon atoms in a molecule. The following table presents ¹³C NMR data for similar compounds. For this compound, one would expect signals for the carbonyl carbon, aromatic carbons (some of which would show splitting due to fluorine coupling), and methoxy carbons.

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methoxy Carbons | Solvent |

| 3-Fluoro-4-methoxybenzaldehyde | ~189 ppm | ~112-160 ppm | ~56 ppm | CDCl₃ |

| 3,5-Dimethoxybenzaldehyde | 192.0 ppm | 106.8-161.2 ppm | 55.7 ppm | CDCl₃ |

Comparative Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists characteristic IR absorption bands for related compounds. This compound is expected to show characteristic peaks for the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C=C stretches, and C-O stretches from the methoxy groups.

| Vibrational Assignment | 3,5-Dimethoxybenzaldehyde (cm⁻¹) | Aromatic Aldehydes (General Range, cm⁻¹) |

| C-H Stretch (Aldehyde) | ~2850, ~2750 | 2830-2695 |

| C=O Stretch (Aldehyde) | ~1700 | 1715-1680 |

| C=C Stretch (Aromatic Ring) | ~1600 | 1600-1450 |

| C-O Stretch (Aryl Ether) | ~1205, ~1160 | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| C-F Stretch | - | 1400-1000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube (5 mm diameter).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover all expected carbon signals (typically 0-200 ppm).

-

A greater number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants (J values) to deduce the connectivity of atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer. Common techniques include:

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions. This is a softer ionization technique that often keeps the molecular ion intact.

-

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap analyzers.

-

-

Detection:

-

An ion detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

3-Fluoro-4,5-dimethoxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-61-3). The information herein is compiled from available safety data sheets of the compound and its structural analogs, intended to guide laboratory personnel in the safe use and management of this chemical.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 71924-61-3 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | Solid (form may vary) |

| Storage Temperature | Room Temperature, sealed in a dry, dark place.[1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as harmful if swallowed.[2] Due to its structural similarity to other substituted benzaldehydes, it may also cause skin, eye, and respiratory irritation.

GHS Pictogram:

[2]

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation (potential hazard based on analogs).[3][4][5]

-

H319: Causes serious eye irritation (potential hazard based on analogs).[5]

-

H335: May cause respiratory irritation (potential hazard based on analogs).[5]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended based on the known and potential hazards:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3][4] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][6] P330: Rinse mouth.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8] P405: Store locked up.[8] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols: Safety and Handling Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4] |

| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is possible, consider additional protective clothing. |

| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment:

-

Wear appropriate PPE as outlined in section 3.1.

-

For solid spills, carefully sweep or scoop up the material to avoid generating dust.

-

Place the spilled material into a sealed, labeled container for disposal.

-

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Combustion may produce carbon oxides and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid moisture and strong oxidizing agents.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed during combustion.[5]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[2] The toxicological properties have not been fully investigated for other routes of exposure.

-

Skin Corrosion/Irritation: Likely to cause skin irritation based on structural analogs.[3][4][5]

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation based on structural analogs.[5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation based on structural analogs.[5]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and its structural analogs. It is not a substitute for a formal risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound - CAS:71924-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of 3-Fluoro-4,5-dimethoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Fluoro-4,5-dimethoxybenzaldehyde serves as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, provides a foundation for the synthesis of a diverse range of structural analogs with significant pharmacological potential. The electronic properties imparted by the fluorine and methoxy substituents can influence molecular interactions, metabolic stability, and bioavailability, making this core structure a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key structural analogs of this compound, with a particular focus on chalcone, triazole, and Schiff base derivatives.

Core Structural Analogs and Their Biological Activities

The structural backbone of this compound has been elaborated into several classes of compounds, with chalcones and triazoles being the most extensively studied for their potent anticancer properties.

Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of natural and synthetic compounds with a wide spectrum of biological activities. Analogs derived from trimethoxy-substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.

Triazole Derivatives

Triazoles are five-membered heterocyclic compounds that can act as bioisosteres for other functional groups, enhancing the pharmacological profile of a molecule. Certain triazole analogs have been investigated as potent inhibitors of tubulin polymerization.

Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands and have been explored for their anticancer and antimicrobial activities.

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activities of various structural analogs, primarily focusing on chalcone derivatives due to the wealth of available data.

Table 1: Anticancer Activity of 3,4,5-Trimethoxychalcone Analogs

| Compound ID | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | 4'-nitro | K-Ras mutant cells | Potent (IC50 not specified) | [1] |

| Chalcone 8 | Not specified | K-Ras mutant cells | Potent (IC50 not specified) | [1] |

| CHO27 | 4-methoxyphenyl (with 2-methyl on propenone) | Prostate Cancer (22Rv1) | Low nanomolar | [2] |

| Compound 25 | 4-methoxy | MCF-7 (Breast) | 3.44 ± 0.19 | [3] |

| Compound 25 | 4-methoxy | HepG2 (Liver) | 4.64 ± 0.23 | [3] |

| Compound 25 | 4-methoxy | HCT116 (Colon) | 6.31 ± 0.27 | [3] |

| Compound 7 | Difluoro-dimethoxy substitution | Gingival Carcinoma (Ca9-22) | Highly cytotoxic | [4] |

| Compound 7 | Difluoro-dimethoxy substitution | Oral Squamous Carcinoma (HSC-2) | Highly cytotoxic | [4] |

Table 2: Tubulin Polymerization Inhibition by Triazole Analogs

| Compound ID | B-Ring Moiety | Tubulin Polymerization IC50 (µM) | Reference |

| Compound 7 | N-methyl-5-indolyl | Similar to Combretastatin A-4 | [5] |

| Compound 9 | N-methyl-5-indolyl | Similar to Combretastatin A-4 | [5] |

Experimental Protocols

General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a common method for the synthesis of chalcone derivatives from substituted benzaldehydes and acetophenones.

Materials:

-

Substituted benzaldehyde (e.g., this compound)

-

Substituted acetophenone

-

Ethanol or Methanol

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Ice

-

Distilled water

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of a strong base (e.g., 10-50% NaOH or KOH) dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

-

Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition and Apoptosis Induction

Many of the potent anticancer chalcone and triazole analogs of this compound exert their effects by targeting the microtubule network, which is crucial for cell division. These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[5][6]

Mechanism of tubulin polymerization inhibition.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel synthetic analogs for their anticancer activity.

Anticancer drug screening workflow.

The structural framework of this compound provides a fertile ground for the design and synthesis of novel bioactive compounds. The analogs, particularly chalcones and triazoles, have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of other structural classes and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-4,5-dimethoxybenzaldehyde: A Versatile Building Block for Modern Drug Discovery

A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom and two methoxy groups on the benzaldehyde scaffold—provide a chemically tractable platform for the synthesis of novel bioactive molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds. Similarly, the dimethoxy substitution pattern is a common motif in a variety of pharmacologically active natural products and synthetic drugs. This technical guide explores the potential research applications of this compound, drawing on established synthetic methodologies and the known biological activities of structurally related compounds. While direct research applications of this specific molecule are not yet widely published, its potential can be inferred from the extensive studies on analogous fluorinated and methoxylated benzaldehydes.

Chemical Properties and Synthesis

This compound is a solid with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . Its CAS number is 71924-61-3.

Potential Research Applications

Based on the known applications of structurally similar compounds, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

As a Precursor for Novel Chalcones with Anticancer Activity

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including potent anticancer effects. The 3,4,5-trimethoxyphenyl moiety is a key feature of the potent tubulin polymerization inhibitor, combretastatin A-4. It is therefore highly probable that chalcones derived from this compound will exhibit significant cytotoxic activity against various cancer cell lines. The introduction of a fluorine atom can further enhance this activity.

Table 1: Hypothetical In Vitro Cytotoxic Activity of Chalcone Derivatives of this compound

| Compound ID | Cancer Cell Line | IC₅₀ (µM) - Hypothetical |

| FDM-Chalcone-1 | MCF-7 (Breast) | 0.5 - 5 |

| FDM-Chalcone-1 | HCT116 (Colon) | 1 - 10 |

| FDM-Chalcone-1 | A549 (Lung) | 2 - 15 |

| FDM-Chalcone-2 | MCF-7 (Breast) | 0.1 - 2 |

| FDM-Chalcone-2 | HCT116 (Colon) | 0.5 - 8 |

| FDM-Chalcone-2 | A549 (Lung) | 1 - 12 |

Synthesis of Schiff Bases with Antimicrobial and Anticancer Potential

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of compounds with diverse pharmacological properties. Schiff bases derived from substituted benzaldehydes have been shown to possess antibacterial, antifungal, and anticancer activities. The imine linkage is crucial for their biological activity.

Development of Kinase Inhibitors

The 3,4,5-trimethoxyphenyl group is a known pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. This compound can serve as a starting point for the synthesis of novel heterocyclic compounds designed to target the ATP-binding site of various kinases.

Table 2: Hypothetical Kinase Inhibitory Activity of Derivatives of this compound

| Compound ID | Target Kinase | IC₅₀ (nM) - Hypothetical |

| FDM-Kinase-Inhib-1 | EGFR | 10 - 100 |

| FDM-Kinase-Inhib-1 | VEGFR2 | 50 - 500 |

| FDM-Kinase-Inhib-2 | Src | 20 - 200 |

| FDM-Kinase-Inhib-2 | Abl | 100 - 1000 |

Building Block for Trimethoprim Analogues

Trimethoprim is an antibacterial drug that inhibits dihydrofolate reductase. The 3,4,5-trimethoxybenzyl group is the key pharmacophore of trimethoprim. This compound could be utilized to synthesize novel analogues of trimethoprim with potentially improved activity or a different spectrum of activity against resistant bacterial strains.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.

-

Materials:

-

This compound (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous or alcoholic solution of NaOH or KOH to the stirred mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

-

Caption: General workflow for the synthesis of chalcones.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Caption: Workflow for MTT assay.

Potential Signaling Pathways to Investigate

Derivatives of this compound, particularly chalcones, are likely to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Potential signaling pathways modulated by FDM-derivatives.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related fluorinated and poly-methoxylated benzaldehydes, its derivatives are anticipated to exhibit potent anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a foundational framework for initiating research programs centered on this versatile building block, from the synthesis of novel compound libraries to their biological evaluation. Further investigation into the synthesis and pharmacological profiling of derivatives of this compound is warranted to unlock its full therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde from Vanillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed multi-step protocol for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from the readily available bio-based feedstock, vanillin. The described synthetic route involves nitration, reduction, diazotization-fluorination (Balz-Schiemann reaction), and methylation.

Synthetic Pathway Overview

The overall synthetic scheme is a four-step process commencing with the nitration of vanillin to introduce a nitro group at the 5-position. This is followed by the reduction of the nitro group to an amine. The key fluorination step is achieved via a Balz-Schiemann reaction, which involves diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. The final step is the methylation of the free hydroxyl group to yield the target compound, this compound.

Caption: Synthetic workflow for this compound from vanillin.

Experimental Protocols

Step 1: Synthesis of 5-Nitrovanillin

This protocol describes the nitration of vanillin at the 5-position using nitric acid in dichloromethane at a low temperature to control the exothermic reaction.[1]

Materials:

-

Vanillin (75 mmol)

-

Dichloromethane (DCM) (55 mL)

-

Nitric acid (absolute) (12 mL)

-

Ice water (25 mL)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard glassware

Procedure:

-

Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice-water bath to maintain a temperature of 0-5°C.

-

Slowly add 12 mL of absolute nitric acid dropwise to the cooled and stirring solution.

-

After the complete addition of nitric acid, remove the ice bath and continue stirring the mixture at room temperature for 20 minutes.

-

Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin as a bright yellow powder.[1]

Step 2: Synthesis of 5-Aminovanillin

This protocol details the reduction of the nitro group of 5-nitrovanillin to an amino group using iron powder in a mixed solvent system.[2]

Materials:

-

5-Nitrovanillin

-

Iron powder

-

Acetic acid

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (0.5 - 1 mL)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Standard glassware

Procedure:

-

Prepare a mixed solvent of acetic acid, ethanol, and water.

-

In a three-necked round-bottom flask, add the 5-nitrovanillin followed by the iron powder.

-

Add the mixed solvent to the flask and begin vigorous stirring.

-

Carefully add 0.5-1 mL of concentrated hydrochloric acid dropwise over a period of 15 minutes.

-

Heat the reaction mixture to 30°C and maintain this temperature for 1.5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 5-aminovanillin.

-

Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.

Step 3: Synthesis of 5-Fluorovanillin via Balz-Schiemann Reaction

This protocol describes the conversion of 5-aminovanillin to 5-fluorovanillin using the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition.

Materials:

-

5-Aminovanillin

-

Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Ice

Equipment:

-

Beaker or flask suitable for low-temperature reactions

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Heating setup for thermal decomposition (e.g., oil bath or sand bath)

Procedure:

-

Diazotization:

-

Dissolve the 5-aminovanillin in fluoroboric acid in a beaker, cooled in an ice bath to 0-5°C.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the stirred solution of 5-aminovanillin in fluoroboric acid, maintaining the temperature below 5°C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.

-

-

Fluorination:

-

Collect the precipitated diazonium salt by filtration.

-

Carefully heat the isolated diazonium salt to induce thermal decomposition. This should be done in a well-ventilated fume hood as nitrogen gas and boron trifluoride are evolved.

-

The crude 5-fluorovanillin is obtained as the solid residue.

-

Purify the product by recrystallization or column chromatography.

-

Step 4: Synthesis of this compound

This final step involves the methylation of the phenolic hydroxyl group of 5-fluorovanillin to yield the target product.[3]

Materials:

-

5-Fluorovanillin

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard glassware for workup and extraction

Procedure:

-

To a solution of 5-fluorovanillin in anhydrous DMF in a round-bottom flask, add an excess of anhydrous potassium carbonate.

-

Add a stoichiometric excess of methyl iodide to the stirred suspension.

-

Heat the reaction mixture at 90-110°C for 8-12 hours, monitoring the reaction progress by TLC.[3]

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary depending on the scale of the reaction and purification methods.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitration of Vanillin | Vanillin, HNO₃ | Dichloromethane | 0-5 then RT | ~0.5 | ~64[1] |

| 2 | Reduction of 5-Nitrovanillin | 5-Nitrovanillin, Fe, HCl | Acetic acid, Ethanol, Water | 30 | 1.5 | High (not specified)[2] |

| 3 | Balz-Schiemann Reaction | 5-Aminovanillin, NaNO₂, HBF₄ | Water/HBF₄ | 0-5 (diazotization), then heat | Variable | Moderate to Good |

| 4 | Methylation of 5-Fluorovanillin | 5-Fluorovanillin, CH₃I, K₂CO₃ | DMF | 90-110 | 8-12 | ~85 (analogous reaction)[3] |

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed proposed protocols for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a multi-step process commencing from commercially available starting materials. The protocols provided are based on established chemical transformations and literature precedents for analogous compounds.

Proposed Synthetic Pathway Overview